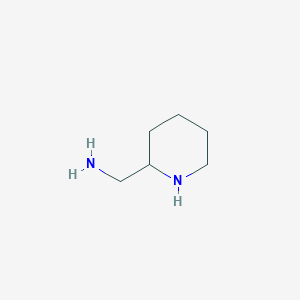
2-(Aminomethyl)piperidine
Cat. No. B033004
M. Wt: 114.19 g/mol
InChI Key: RHPBLLCTOLJFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260452B2
Procedure details


A solution of CDI (830 mg, 5.1 mmol) and piperidin-2-ylmethanamine (520 mg, 4.6 mmol) in DCM (20 mL) was stirred at room temperature overnight. After the solvent was removed, the residue was directly used for the next step without further purification.



Identifiers


|
REACTION_CXSMILES
|
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH2:19][NH2:20]>C(Cl)Cl>[CH2:19]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH2:18][N:13]2[C:6](=[O:7])[NH:20]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
830 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
|
Name
|
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCCC1)CN
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was directly used for the next step without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1NC(N2C1CCCC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
